2,4,6-Trifluoro-1-(methoxymethoxy)benzene 2,4,6-Trifluoro-1-(methoxymethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 2179038-29-8
VCID: VC11669789
InChI: InChI=1S/C8H7F3O2/c1-12-4-13-8-6(10)2-5(9)3-7(8)11/h2-3H,4H2,1H3
SMILES: COCOC1=C(C=C(C=C1F)F)F
Molecular Formula: C8H7F3O2
Molecular Weight: 192.13 g/mol

2,4,6-Trifluoro-1-(methoxymethoxy)benzene

CAS No.: 2179038-29-8

Cat. No.: VC11669789

Molecular Formula: C8H7F3O2

Molecular Weight: 192.13 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Trifluoro-1-(methoxymethoxy)benzene - 2179038-29-8

Specification

CAS No. 2179038-29-8
Molecular Formula C8H7F3O2
Molecular Weight 192.13 g/mol
IUPAC Name 1,3,5-trifluoro-2-(methoxymethoxy)benzene
Standard InChI InChI=1S/C8H7F3O2/c1-12-4-13-8-6(10)2-5(9)3-7(8)11/h2-3H,4H2,1H3
Standard InChI Key ASSUFLLUELDJKV-UHFFFAOYSA-N
SMILES COCOC1=C(C=C(C=C1F)F)F
Canonical SMILES COCOC1=C(C=C(C=C1F)F)F

Introduction

2,4,6-Trifluoro-1-(methoxymethoxy)benzene is an aromatic compound characterized by the presence of three fluorine atoms and a methoxymethoxy substituent on a benzene ring. This unique structure contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis.

Synthetic Routes

Several synthetic routes have been proposed for the preparation of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene, though specific details are not widely available in reliable sources. Generally, the synthesis of such compounds involves careful selection of starting materials and conditions to ensure the correct placement of fluorine and methoxymethoxy groups.

Applications and Research Findings

The unique structure of 2,4,6-Trifluoro-1-(methoxymethoxy)benzene lends itself to various applications, particularly in the fields of pharmaceuticals and organic chemistry. Interaction studies focusing on this compound are essential for understanding its behavior in biological systems. Preliminary studies on similar compounds indicate that interactions with enzymes or receptors can lead to significant biological effects.

CompoundStructural FeaturesUnique Aspects
2,4-Difluoro-1-methoxybenzeneTwo fluorine atoms and one methoxy groupLess electronegative than trifluoromethyl
TrifluoromethylbenzeneThree fluorine atomsLacks the methoxymethoxy group
3-Methoxy-4-trifluoromethylphenolTrifluoromethyl group at position 4Hydroxyl group instead of methoxymethoxy
2-Fluoro-4-methoxyphenolOne fluorine atom and one methoxy groupLacks trifluoromethyl substituents
2-(Methoxymethoxy)-5-trifluoromethylphenolMethoxymethoxy and trifluoromethylDifferent positioning of substituents

Comparison with Similar Compounds

2,4,6-Trifluoro-1-(methoxymethoxy)benzene shares structural similarities with several other compounds, but its unique combination of fluorine atoms and the methoxymethoxy group sets it apart. This combination may influence its reactivity, solubility, and potential biological activity compared to compounds with different substituents.

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